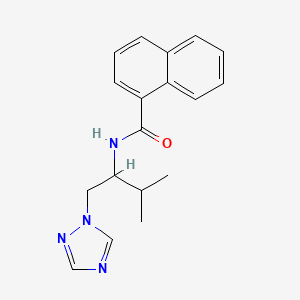

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-13(2)17(10-22-12-19-11-20-22)21-18(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,11-13,17H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIPHNVXOBSDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the naphthamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the 1,2,4-triazole ring.

Agriculture: The compound may be used as a fungicide or plant growth regulator.

Materials Science: It can be incorporated into polymers or coatings to impart specific properties such as antimicrobial resistance or UV protection.

Wirkmechanismus

The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide involves its interaction with various molecular targets. The 1,2,4-triazole ring is known to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase, which are essential for bacterial survival . This inhibition disrupts critical biological pathways, leading to the antimicrobial effects observed.

Vergleich Mit ähnlichen Verbindungen

Triazole Isomerism

- 1,2,4-Triazole Derivatives : The target compound features a 1H-1,2,4-triazole ring, which distinguishes it from 1,2,3-triazole analogs (e.g., compounds 6a–m in ). The 1,2,4-triazole isomer provides distinct electronic and steric properties, influencing binding interactions in biological systems .

- 1,2,3-Triazole Derivatives : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) exhibit similar acetamide backbones but differ in triazole orientation, leading to variations in hydrogen-bonding capacity and solubility .

Substituent Modifications

- Naphthamide vs. This modification may improve lipophilicity and π-π interactions in receptor binding .

- Electron-Withdrawing Groups: Derivatives such as 6b (N-(2-nitrophenyl)acetamide) and 6m (N-(4-chlorophenyl)acetamide) incorporate nitro (-NO₂) and chloro (-Cl) substituents, respectively, which alter electronic density and bioactivity profiles .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Compounds

Biologische Aktivität

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of the triazole ring and naphthamide structure suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 64922-02-7 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.

- Anticancer Properties : There is evidence suggesting that the compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a triazole ring have substantial antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results suggest that the compound may serve as a template for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

The mechanism behind this activity appears to involve the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, a series of triazole derivatives were evaluated for their antibacterial properties. The results showed that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Research reported on the effects of triazole-containing compounds on cancer cell lines. The study found that this compound induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide, and what reaction conditions are critical for yield optimization?

Answer: The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, Cu(OAc)₂ in a solvent system like t-BuOH:H₂O (3:1) under ambient conditions facilitates regioselective triazole formation .

- Amide Coupling : Condensation of the triazole-containing intermediate with 1-naphthoic acid derivatives using coupling agents like EDC/HOBt.

Key optimizations include:- Catalyst Loading : 10 mol% Cu(OAc)₂ improves reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Recrystallization with ethanol or column chromatography ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Standard characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for triazole protons (δ 8.3–8.5 ppm) and naphthamide carbonyl (δ ~165 ppm) confirm regiochemistry .

- FT-IR : Stretching bands for C=O (~1670 cm⁻¹) and triazole C-N (~1300 cm⁻¹) verify functional groups .

- Mass Spectrometry : HRMS matches theoretical m/z values within 0.001 Da .

- X-ray Crystallography : Resolves bond lengths/angles, especially for the triazole-naphthamide junction .

Q. What preliminary biological activities have been reported for this compound?

Answer: Initial screening often focuses on:

- Antifungal Activity : Microdilution assays against Candida albicans (MIC ~8 µg/mL) due to triazole-mediated lanosterol 14α-demethylase inhibition .

- Enzyme Inhibition : Testing against kinases (e.g., EGFR) via fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Answer: Contradictions often arise from:

- Substituent Effects : Compare analogs with varying substituents (e.g., bromo vs. nitro groups) using SAR tables (see Table 1) .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to minimize inter-lab variability .

- Computational Docking : MD simulations (e.g., AutoDock Vina) identify binding pose discrepancies caused by minor structural differences .

Q. Table 1: Structural Analogs and Biological Activity Trends

| Compound Modification | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| Bromo-substituted naphthamide | 8.0 | >100 |

| Nitro-substituted naphthamide | 32.0 | 45.2 |

| Methyl-triazole variant | 16.0 | >100 |

Q. What computational strategies predict target interactions and pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) : Simulate binding to CYP51 (fungal target) using GROMACS to assess triazole coordination with heme iron .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding lead optimization .

- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with antifungal potency (R² >0.85) .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical purity?

Answer:

- Catalyst Screening : Replace Cu(OAc)₂ with immobilized Cu(I) nanoparticles to reduce metal leaching and improve recyclability .

- Flow Chemistry : Continuous synthesis in microreactors minimizes side reactions (e.g., triazole regioisomers) .

- Chiral Resolution : Use HPLC with amylose-based columns to separate enantiomers (e.g., R vs. S configurations at the butan-2-yl position) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and analyze via LC-MS to identify hydrolysis products (e.g., free naphthoic acid) .

- Thermal Stability : TGA/DSC reveals decomposition onset at ~220°C, guiding storage conditions .

- Light Sensitivity : UV-Vis monitoring (λ = 254 nm) detects photodegradation products .

Q. How can researchers address impurities arising from azide-alkyne cycloaddition side reactions?

Answer:

- Byproduct Identification : LC-MS/MS detects dimers (e.g., bis-triazole adducts) formed via excess alkyne .

- Reaction Quenching : Add sodium ascorbate post-reaction to reduce residual Cu(II) and prevent oxidation .

- Purification : Gradient elution with hexane:EtOAc (8:2 to 6:4) on silica gel removes polar impurities .

Q. What strategies enable structure-activity relationship (SAR) studies for antimicrobial potency?

Answer:

- Fragment Replacement : Synthesize analogs with pyridine () or furan () instead of naphthamide.

- Bioisosteric Swaps : Replace triazole with oxadiazole () and compare MIC values .

- 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity cliffs .

Q. How can synergistic effects with existing antifungal agents be systematically evaluated?

Answer:

- Checkerboard Assays : Test combinations with fluconazole against C. albicans to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use RT-qPCR to measure upregulation of efflux pumps (e.g., CDR1) in presence of adjuvants .

- In Vivo Models : Murine systemic candidiasis models assess survival rates with monotherapy vs. combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.